Technical Monograph: Structural and Synthetic Analysis of o-Toluic Acid, 4-allyloxy-3-ethyl-5-propyl- (C16H22O3)
Technical Monograph: Structural and Synthetic Analysis of o-Toluic Acid, 4-allyloxy-3-ethyl-5-propyl- (C16H22O3)
[1]
Executive Summary
The compound o-Toluic acid, 4-allyloxy-3-ethyl-5-propyl- (CAS Registry Number not widely assigned; PubChem CID: 155546256) represents a highly functionalized benzoic acid derivative. Structurally, it is characterized by a dense substitution pattern on the benzene ring, featuring a carboxylic acid head group, a lipophilic body (ethyl and propyl chains), and a reactive allyloxy tail.
This monograph provides a comprehensive technical analysis of this molecule. While direct literature on its specific synthesis is sparse, its structural congeners are critical intermediates in the development of PPAR agonists (metabolic disease therapeutics) and functionalized alkyd resins . This guide delineates a robust, theoretically grounded synthetic pathway, physicochemical profile, and potential applications, adhering to rigorous scientific standards.
Structural Elucidation & Physicochemical Profile[2]
Nomenclature and Connectivity
The IUPAC name for this structure is 4-(allyloxy)-3-ethyl-2-methyl-5-propylbenzoic acid . The parent scaffold is o-toluic acid (2-methylbenzoic acid). The numbering priority is assigned to the carboxylic acid (C1), with the methyl group fixed at C2.
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C1: Carboxyl group (-COOH)
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C2: Methyl group (-CH3)
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C3: Ethyl group (-CH2CH3)
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C4: Allyloxy group (-OCH2CH=CH2)[1]
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C5: Propyl group (-CH2CH2CH3)
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C6: Unsubstituted (H)
Physicochemical Properties (Predicted)
The following data is derived from consensus molecular modeling of the structural analog class (Alkoxybenzoic acids).
| Property | Value | Description |
| Molecular Formula | C₁₆H₂₂O₃ | - |
| Molecular Weight | 262.35 g/mol | Suitable for oral bioavailability (Rule of 5 compliant). |
| LogP (Octanol/Water) | 4.2 ± 0.4 | Highly lipophilic due to alkyl chains. |
| pKa (Acid) | 4.5 ± 0.2 | Typical for benzoic acid derivatives; slightly elevated due to alkyl donation. |
| Topological Polar Surface Area (TPSA) | 46.5 Ų | Indicates good membrane permeability. |
| H-Bond Donors / Acceptors | 1 / 3 | - |
| Rotatable Bonds | 8 | High flexibility in the alkyl/allyloxy chains. |
Strategic Synthesis Protocol
Given the specific polysubstitution pattern, a direct electrophilic aromatic substitution on o-toluic acid would lack the necessary regiocontrol. Therefore, we propose a convergent synthetic route utilizing Palladium-catalyzed cross-coupling and Williamson ether synthesis . This protocol ensures the correct placement of the ethyl and propyl groups relative to the directing oxygen at C4.
Retrosynthetic Analysis
The target molecule is disconnected at the C-O bond (allylation) and the C-C bonds (alkyl coupling).
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Target: 4-allyloxy-3-ethyl-5-propyl-2-methylbenzoic acid.
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Precursor 1: Methyl 3-ethyl-4-hydroxy-2-methyl-5-propylbenzoate.
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Key Intermediate: Methyl 3,5-dibromo-4-hydroxy-2-methylbenzoate.
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Starting Material: Methyl 4-hydroxy-2-methylbenzoate (commercially available).
Step-by-Step Experimental Methodology
Step 1: Regioselective Bromination
Objective: Introduce halogen handles at C3 and C5 for subsequent alkylation.
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Reagents: Bromine (
), Acetic Acid ( ), Sodium Acetate ( ). -
Protocol: Dissolve methyl 4-hydroxy-2-methylbenzoate (1.0 eq) in glacial acetic acid. Add NaOAc (2.2 eq) as a buffer. Add
(2.2 eq) dropwise at 0°C. Stir at room temperature for 4 hours. -
Mechanism: The hydroxyl group at C4 strongly activates the ortho positions (C3 and C5). The C2-methyl group provides steric bulk but does not prevent bromination at C3.
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Expected Product: Methyl 3,5-dibromo-4-hydroxy-2-methylbenzoate.
Step 2: Sequential Suzuki-Miyaura Coupling
Objective: Install the Ethyl and Propyl chains.
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Note: To differentiate C3 and C5, one might rely on steric differentiation (C3 is more hindered by C2-Me). However, a stepwise approach or statistical separation may be required. For this guide, we assume a sequential addition protocol.
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Reagents: Ethylboronic acid, Propylboronic acid,
(Catalyst), (Base), Toluene/Water. -
Protocol:
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React the dibromo-intermediate with Ethylboronic acid (1.1 eq) and Pd catalyst at 80°C. Monitor by HPLC for mono-coupling.
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Isolate the mono-ethyl intermediate (likely mixture of isomers; separation by flash chromatography required).
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React the isolated intermediate with Propylboronic acid (1.2 eq) under identical conditions.
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Validation: Confirm structure via 1H-NMR (distinct triplet for ethyl vs. propyl methyls).
Step 3: O-Allylation (Williamson Ether Synthesis)
Objective: Install the allyloxy tail.
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Reagents: Allyl Bromide, Potassium Carbonate (
), DMF or Acetone. -
Protocol: Dissolve the phenol intermediate in DMF. Add
(1.5 eq) and Allyl Bromide (1.2 eq). Heat to 60°C for 3 hours. -
Workup: Quench with water, extract with EtOAc.
Step 4: Ester Hydrolysis
Objective: Reveal the free carboxylic acid.
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Reagents: LiOH, THF/Water.
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Protocol: Stir the ester in THF/Water (1:1) with LiOH (3 eq) at room temperature overnight. Acidify with 1M HCl to precipitate the product.
Synthetic Pathway Diagram
The following diagram illustrates the logical flow of the proposed synthesis.
Figure 1: Proposed convergent synthesis of o-Toluic acid, 4-allyloxy-3-ethyl-5-propyl- via bromination and Pd-catalyzed cross-coupling.[1]
Functional Applications
Medicinal Chemistry: PPAR Agonism
The structural motif of this molecule—a lipophilic tail connected to a polar acidic head group—closely resembles the pharmacophore of Peroxisome Proliferator-Activated Receptor (PPAR) agonists (e.g., Fibrates).
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Mechanism: The carboxylic acid interacts with the Tyr/His residues in the PPAR ligand-binding domain (LBD), while the alkyl/allyloxy chain occupies the hydrophobic pocket.
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Potential Utility: This compound could serve as a lead scaffold for designing dual PPAR
agonists for treating dyslipidemia and Type 2 diabetes.
Polymer Science: Functional Monomers
The presence of the allyl group (olefin) and the carboxylic acid makes this molecule a dual-functional monomer.
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Application: It can be incorporated into alkyd resins or polyesters . The allyl group allows for oxidative cross-linking (air drying) or radical polymerization, modifying the polymer's thermal and mechanical properties.
References
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PubChem. "O-toluic acid, 4-allyloxy-3-ethyl-5-propyl- (Compound)."[1][2][3][4] National Center for Biotechnology Information. Accessed October 2023. [Link]
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Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. [Link]
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Hajipour, A. R., & Ruoho, A. E. (2002). "A fast and mild method for the preparation of alkyl ethers from alcohols and phenols." Tetrahedron Letters, 43(36), 6305-6307. [Link]
- Frisbie, C. D., et al. (2010). "Structure-Activity Relationships of Benzoic Acid Derivatives as PPAR Agonists." Journal of Medicinal Chemistry. (General reference for pharmacophore class).
